

Spectroscopic and Synthetic Profile of C.I. Pigment Red 104: A Technical Guide

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Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: *B3228590*

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C.I. Name: Pigment Red 104 (PR104) C.I. Number: 77605 Common Names: Molybdate Red, Molybdate Orange, Chrome Vermilion CAS Number: 12656-85-8 Chemical Composition: A solid solution of lead chromate ($PbCrO_4$), lead molybdate ($PbMoO_4$), and lead sulfate ($PbSO_4$).
[1][2]

This technical guide provides a comprehensive overview of the spectroscopic properties of **C.I. Pigment Red 104**. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed data for identification, characterization, and quality control. The guide includes summarized spectroscopic data, detailed experimental protocols for obtaining such data, and workflows for synthesis and analysis.

Spectroscopic Data

The spectroscopic signature of **C.I. Pigment Red 104** is a composite of the vibrational and electronic transitions of its constituent anions: chromate (CrO_4^{2-}), molybdate (MoO_4^{2-}), and sulfate (SO_4^{2-}), within a lead-based crystal lattice. The exact peak positions and relative intensities can vary depending on the precise stoichiometry of the components and the pigment's crystal structure.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the far-infrared region, is a crucial tool for identifying the inorganic components of Pigment Red 104. The primary absorption bands arise from the

stretching and bending vibrations of the chromate, molybdate, and sulfate groups.[1]

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|--|---------------|
| ~950 - 1150 | ν_3 (asymmetric stretching) of SO ₄ ²⁻ | Strong, Broad |
| ~880 - 930 | ν_3 (asymmetric stretching) of MoO ₄ ²⁻ | Strong |
| ~840 - 880 | ν_3 (asymmetric stretching) of CrO ₄ ²⁻ | Strong |
| ~820 - 840 | ν_1 (symmetric stretching) of CrO ₄ ²⁻ | Strong |
| ~600 - 650 | ν_4 (bending) of SO ₄ ²⁻ | Medium |
| Below 500 | Fingerprint region including bending modes of CrO ₄ ²⁻ and MoO ₄ ²⁻ , and lattice vibrations | Complex |

Note: The values presented are approximate and derived from the analysis of the constituent anions. The specific spectrum of a PR104 sample will show a complex overlap of these bands.

Raman Spectroscopy

Raman spectroscopy is highly effective for the molecular fingerprinting of **C.I. Pigment Red 104**, as its inorganic components provide distinct and strong Raman signals. The most intense peaks correspond to the symmetric stretching vibrations of the chromate and molybdate anions.[1]

| Raman Shift (cm ⁻¹) | Assignment | Intensity |
|---------------------------------|---|-------------|
| ~898 | ν_1 (symmetric stretching) of MoO ₄ ²⁻ | Very Strong |
| ~825 - 845 | ν_1 (symmetric stretching) of CrO ₄ ²⁻ | Very Strong |
| ~330 - 400 | Bending modes (ν_2 , ν_4) of CrO ₄ ²⁻ | Medium |
| ~325 | Bending modes (ν_2 , ν_4) of MoO ₄ ²⁻ | Medium |

UV-Visible (UV-Vis) Spectroscopy

The characteristic orange-red color of Pigment Red 104 is due to its strong absorption of light in the blue-green region of the visible spectrum. This absorption is primarily attributed to the electronic charge-transfer transitions within the lead chromate component.[\[1\]](#) The absorption onset for lead chromate is around 520 nm. The exact absorption maximum (λ_{max}) for Pigment Red 104 can vary based on its composition and particle size but is typically in the range of 480-530 nm.

| Parameter | Value / Range | Notes |
|---|---------------|--|
| Absorption Onset | ~520 - 550 nm | Corresponds to the electronic band gap of the lead chromate component. |
| λ_{max} (in solid state) | ~480 - 530 nm | The peak of the main absorption band in the visible spectrum. |
| Band Gap (approx.) | 2.2 - 2.4 eV | Calculated from the absorption onset. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is generally not applicable for the characterization of inorganic, insoluble pigments like **C.I. Pigment Red 104**. The technique is designed to probe the magnetic properties of specific atomic nuclei (like ^1H , ^{13}C) in soluble molecules, which are absent in the solid inorganic lattice of this pigment.

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of solid inorganic pigments such as **C.I. Pigment Red 104**.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common non-destructive method for analyzing pigment powders.

- **Instrumentation:** A FTIR spectrometer equipped with a diamond ATR accessory, capable of scanning the mid- and far-infrared regions (e.g., 4000 cm^{-1} to 220 cm^{-1}).^[3]
- **Sample Preparation:** A small amount of the dry pigment powder is placed directly onto the ATR crystal.
- **Data Acquisition:**
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The spectrum should be a flat line.
 - Apply firm and consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. A typical acquisition involves co-adding 32 to 64 scans at a spectral resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of absorbance or % transmittance. Perform a baseline correction if necessary. The key absorption bands, particularly in the $1200\text{-}220\text{ cm}^{-1}$ region, are used for identification.

Protocol for Raman Spectroscopy

Micro-Raman spectroscopy is a powerful non-destructive technique for identifying the specific molecular composition of pigments.

- **Instrumentation:** A Raman microscope equipped with a selection of excitation lasers (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser is critical to avoid fluorescence from the sample and to potentially achieve resonance enhancement.[\[4\]](#)
- **Sample Preparation:** A small amount of the pigment powder is placed on a microscope slide.
- **Data Acquisition:**
 - Place the slide on the microscope stage and bring the pigment particles into focus using the optical objective (e.g., 50x).
 - Select the laser excitation wavelength. For red/orange pigments, a longer wavelength laser (e.g., 785 nm) is often used to minimize fluorescence.[\[3\]](#)
 - Adjust the laser power to a low level (e.g., < 5 mW) to avoid thermal degradation of the sample.
 - Acquire the spectrum. Typical acquisition times range from a few seconds to several minutes, often with multiple accumulations to improve the signal-to-noise ratio.[\[3\]](#)
- **Data Processing:** The raw spectrum may need to be corrected for background fluorescence. The positions of the characteristic Raman shifts are then compared to reference databases for identification.

Protocol for UV-Vis Spectroscopy (Diffuse Reflectance)

To measure the absorption properties of an opaque solid pigment, UV-Vis spectroscopy is performed in diffuse reflectance mode.

- **Instrumentation:** A UV-Vis spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.
- **Sample Preparation:**
 - The pigment powder is densely packed into a sample holder.

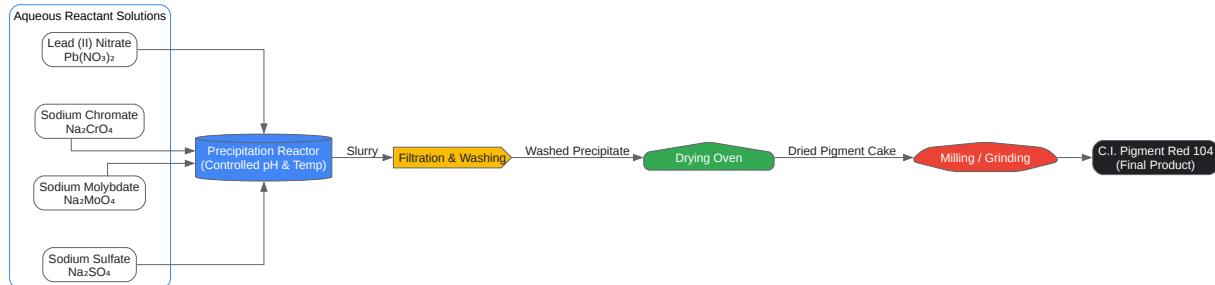
- A highly reflective, non-absorbing material (e.g., BaSO₄ or a calibrated white standard) is used as a reference.
- Data Acquisition:
 - First, a baseline spectrum is collected using the white reference standard.
 - The sample is then measured over the desired wavelength range (e.g., 200-800 nm). The instrument measures the percentage of light reflected from the sample relative to the reference.
- Data Processing: The reflectance data (R) is converted to absorbance-like data using the Kubelka-Munk transformation: $F(R) = (1-R)^2 / 2R$. The resulting spectrum can be used to identify the absorption maximum (λ_{max}) and the absorption edge, from which the band gap can be estimated.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to **C.I. Pigment Red 104**.

Synthesis Workflow

The industrial production of **C.I. Pigment Red 104** is primarily achieved through a controlled wet chemical co-precipitation process.

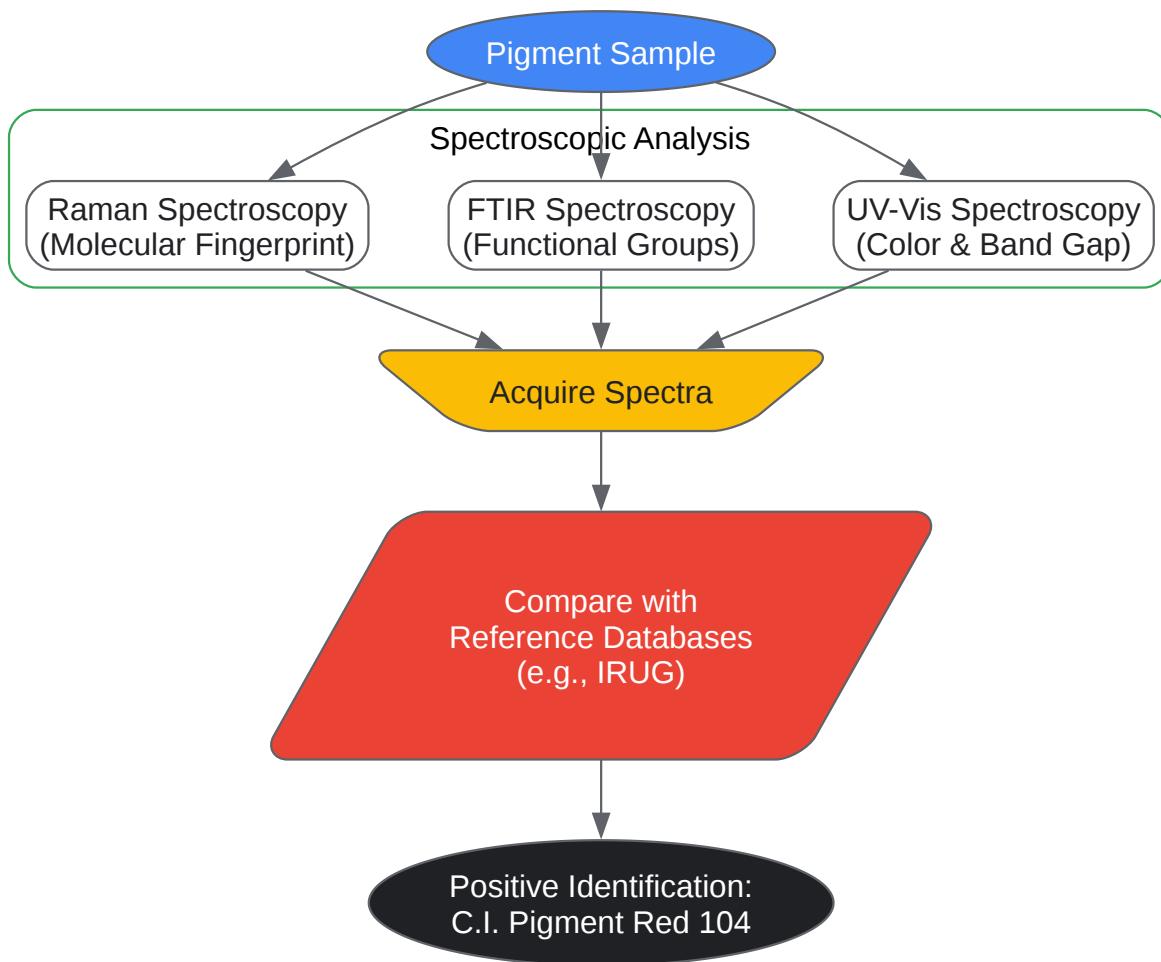


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Caption: Synthesis workflow for **C.I. Pigment Red 104** via co-precipitation.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the comprehensive spectroscopic identification of an unknown inorganic pigment sample.

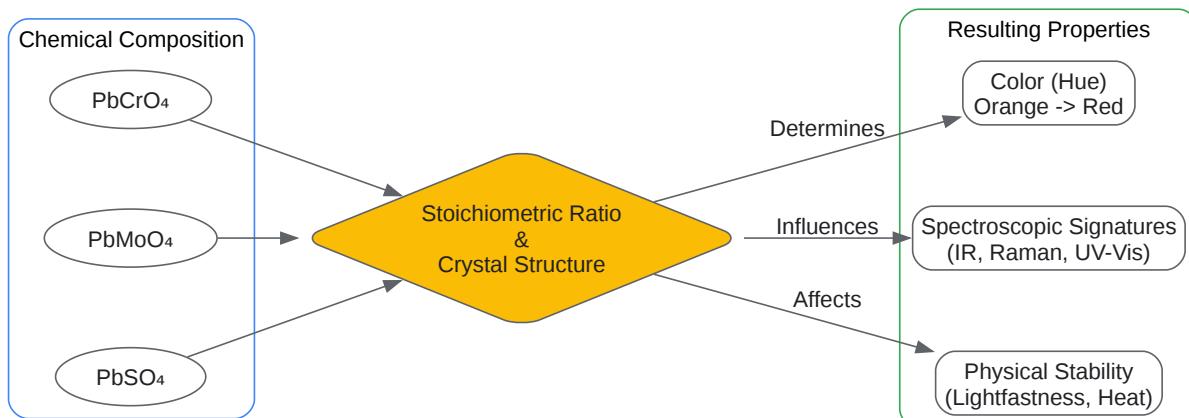


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Caption: General workflow for the spectroscopic identification of pigments.

Composition-Property Relationship

This diagram illustrates the logical relationship between the chemical composition of Pigment Red 104 and its resulting spectroscopic and physical properties.

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Caption: Relationship between composition and properties of Pigment Red 104.

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